1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine
CAS No.: 1216165-35-3
Cat. No.: VC2879428
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1216165-35-3 |
---|---|
Molecular Formula | C8H13N3O |
Molecular Weight | 167.21 g/mol |
IUPAC Name | 1-(oxan-2-yl)pyrazol-4-amine |
Standard InChI | InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2 |
Standard InChI Key | WFVIVFUPBWZTNO-UHFFFAOYSA-N |
SMILES | C1CCOC(C1)N2C=C(C=N2)N |
Canonical SMILES | C1CCOC(C1)N2C=C(C=N2)N |
Introduction
Physical and Chemical Properties
Basic Properties
While specific experimental data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is limited in the literature, properties can be inferred from structurally related compounds. The following table summarizes the fundamental properties of this compound:
Property | Value | Note |
---|---|---|
Molecular Formula | C₈H₁₃N₃O | Pyrazole core with THP and amino group |
Molecular Weight | Approx. 167.21 g/mol | Calculated based on atomic composition |
Physical State | Likely solid at room temperature | Based on similar pyrazole derivatives |
Solubility | Predicted soluble in polar organic solvents | Similar to related pyrazole compounds |
Melting Point | Not directly reported | Requires experimental determination |
Stability | Moderately stable; sensitive to strong acids | THP group can be cleaved under acidic conditions |
Structural Features
The compound contains several key structural features that contribute to its chemical behavior and potential biological activity:
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A pyrazole ring with an amino group at the C4 position, providing a nucleophilic site
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A tetrahydropyran group connected at the N1 position of pyrazole, serving as a protecting group
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Multiple stereogenic centers in the tetrahydropyran ring, potentially leading to stereoisomers
These features create a molecule with both hydrogen bond donor (NH₂) and acceptor sites (pyrazole N, tetrahydropyran O), contributing to its potential interactions with biological targets .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine serves as a valuable intermediate in the synthesis of more complex biologically active compounds. The THP protection of the pyrazole nitrogen allows for selective functionalization at other positions, while the amine group provides a handle for further structural elaboration through various reactions:
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Amide formation
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Sulfonamide synthesis
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Reductive amination
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Urea or thiourea formation
These transformations can lead to compounds with diverse pharmacological profiles .
Related Compounds with Biological Activity
Structurally similar compounds have demonstrated significant biological activities, suggesting potential applications for derivatives of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine:
The incorporation of the tetrahydropyran ring into pyrazole-based structures often contributes to improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability .
Structure-Activity Relationships
Key Pharmacophoric Elements
Analysis of structurally related compounds reveals several structural features that might contribute to the biological activity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine derivatives:
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The pyrazole core provides a rigid scaffold that can present substituents in defined spatial orientations
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The amine group at C4 can serve as a hydrogen bond donor in interactions with biological targets
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The tetrahydropyran oxygen acts as a hydrogen bond acceptor
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The conformational flexibility of the tetrahydropyran ring allows for adaptive binding to protein targets
THP Group: Beyond Protection
While the THP group often serves primarily as a protecting group in synthetic schemes, its presence can also influence the biological properties of the resulting compounds:
In some cases, the THP group may be retained in the final bioactive compound rather than being cleaved during synthesis .
Synthetic Applications and Case Studies
Application in Androgen Receptor Antagonist Synthesis
One significant application of related protected pyrazole derivatives is in the synthesis of androgen receptor antagonists. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester has been used as a key intermediate in the synthesis of androgen receptor modulators through the following sequence:
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Suzuki coupling with 4-bromo-2-chlorobenzonitrile
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Acid-mediated deprotection of the THP group
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Further functionalization to produce the final drug candidate
This synthetic route benefits from the THP protection strategy, allowing selective functionalization of the pyrazole ring .
Optimization of Synthetic Conditions
Research has focused on optimizing the conditions for key transformations involving THP-protected pyrazoles. For Suzuki coupling reactions, significant improvements have been achieved:
Parameter | Conventional Conditions | Optimized Conditions | Advantage |
---|---|---|---|
Catalyst Loading | 5-10 mol% Pd catalyst | 0.5-0.8 mol% Pd(OAc)₂ | Cost reduction |
Solvent System | THF-toluene-water | Acetonitrile-water | Easier product isolation |
Base | Sodium carbonate | Potassium carbonate | Improved reaction rate |
Workup | Distillation steps | Simple filtration | Simplified procedure |
These optimizations make the synthetic routes more economical and environmentally friendly, facilitating the preparation of pyrazole derivatives on larger scales .
Research Techniques and Analytical Methods
Characterization Methods
The characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine and related compounds typically employs several complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography (for solid-state structure determination)
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Chromatographic methods (HPLC, GC-MS)
These techniques provide comprehensive structural information, enabling the confirmation of synthetic products and the investigation of structure-activity relationships .
Computational Studies
Computational methods offer valuable insights into the properties and behavior of pyrazole derivatives:
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Molecular modeling to predict three-dimensional structures
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Docking studies to investigate interactions with potential biological targets
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Density functional theory (DFT) calculations to determine electronic properties
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Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization
These computational approaches complement experimental studies, facilitating the rational design of novel pyrazole derivatives with enhanced properties .
Future Research Directions
Synthetic Methodology Development
Future research may focus on developing improved synthetic methods for pyrazole functionalization:
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Catalytic methods for direct C-H amination at the C4 position
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Stereoselective approaches to control the configuration at the anomeric carbon of the THP group
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Flow chemistry techniques for scalable and sustainable synthesis
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Green chemistry approaches to minimize waste and environmental impact
These methodological advances would enhance the accessibility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine and related compounds for research and development purposes .
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